N-(4-tert-butylphenyl)-4-(isoquinolin-5-yl)phthalazin-1-amine

VEGFR-2 inhibition kinase assay HTRF

N-(4-tert-butylphenyl)-4-(isoquinolin-5-yl)phthalazin-1-amine (CAS 878288-55-2) is a member of the 1-(isoquinolin-5-yl)-4-arylamino-phthalazine class, originally disclosed as an inhibitor of vascular endothelial growth factor receptor 2 (VEGFR-2). Its molecular formula is C27H24N4 and molecular weight is 404.51 g/mol.

Molecular Formula C27H24N4
Molecular Weight 404.5 g/mol
CAS No. 878288-55-2
Cat. No. B12904864
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-tert-butylphenyl)-4-(isoquinolin-5-yl)phthalazin-1-amine
CAS878288-55-2
Molecular FormulaC27H24N4
Molecular Weight404.5 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)NC2=NN=C(C3=CC=CC=C32)C4=CC=CC5=C4C=CN=C5
InChIInChI=1S/C27H24N4/c1-27(2,3)19-11-13-20(14-12-19)29-26-24-9-5-4-8-23(24)25(30-31-26)22-10-6-7-18-17-28-16-15-21(18)22/h4-17H,1-3H3,(H,29,31)
InChIKeyGWBUFFQITCTUGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-tert-butylphenyl)-4-(isoquinolin-5-yl)phthalazin-1-amine (CAS 878288-55-2): Key Compound Overview for VEGFR-2 Inhibitor Procurement


N-(4-tert-butylphenyl)-4-(isoquinolin-5-yl)phthalazin-1-amine (CAS 878288-55-2) is a member of the 1-(isoquinolin-5-yl)-4-arylamino-phthalazine class, originally disclosed as an inhibitor of vascular endothelial growth factor receptor 2 (VEGFR-2) [1]. Its molecular formula is C27H24N4 and molecular weight is 404.51 g/mol . This compound is routinely used in preclinical research as a tool for probing VEGFR-2 signaling, with commercial availability at ≥97% purity .

Why Generic Substitution of 1-(Isoquinolin-5-yl)-4-arylamino-phthalazines Risks Compromising VEGFR-2 Research


The biological activity of 1-(isoquinolin-5-yl)-4-arylamino-phthalazines is exquisitely dependent upon the N‑aryl substitution pattern. As demonstrated by Duncton et al., VEGFR‑2 IC50 values within this chemotype span more than fourfold simply by varying the aryl group, from 11 nM (2‑fluoro‑4‑methylphenyl) to 48 nM (4‑chlorophenyl) [1]. Consequently, any attempt to source a “similar” phthalazine without verifying its specific pharmacologic fingerprint is likely to introduce uncontrolled potency variability into experiments, leading to irreproducible dose–response relationships and confounding structure‑activity relationship (SAR) interpretations [2].

Quantitative Evidence Guide for N-(4-tert-butylphenyl)-4-(isoquinolin-5-yl)phthalazin-1-amine (878288-55-2)


VEGFR-2 Enzymatic Potency Benchmarked Against Clinical Inhibitors Vatalanib and Sorafenib

N-(4-tert-butylphenyl)-4-(isoquinolin-5-yl)phthalazin-1-amine inhibits VEGFR‑2 in an HTRF enzymatic assay with an IC50 of 75 nM [1]. This potency places the compound intermediate between the clinical‑stage inhibitor vatalanib (IC50 = 37 nM ) and the approved multi‑kinase inhibitor sorafenib (IC50 = 90 nM ). The 2‑fold higher IC50 relative to vatalanib but 17% lower IC50 relative to sorafenib underscores its utility as a reference probe with moderate VEGFR‑2 potency.

VEGFR-2 inhibition kinase assay HTRF angiogenesis cancer research

Within-Series Potency Comparison: tert-Butyl Substitution Yields Distinct VEGFR-2 Activity Profile

In the same VEGFR‑2 HTRF assay series reported by Duncton et al., the 4‑tert‑butylphenyl derivative (75 nM) shows a distinct potency compared to its closest structural congeners: the 4‑chlorophenyl analog (IC50 = 48 nM) and the 2‑fluoro‑4‑methylphenyl analog (IC50 = 11 nM) [1][2]. This 1.6‑ to 6.8‑fold difference highlights that the sterically bulky, lipophilic tert‑butyl group does not produce the highest potency, making the compound a valuable negative control for studies exploring the relationship between substituent size, lipophilicity, and VEGFR‑2 inhibition.

SAR phthalazine VEGFR-2 substituent effect medicinal chemistry

Lipophilicity (logP) Divergence from 4‑Chlorophenyl Analog Drives Distinct Physicochemical Profile

The N‑(4‑tert‑butylphenyl) compound displays a predicted logP of 3.38, whereas the 4‑chlorophenyl analog exhibits an experimental logP of 5.4 [1][2]. Although both substituents are lipophilic, the 2‑log unit difference results in substantially altered aqueous solubility and membrane‑permeability behavior, directly impacting compound handling, assay compatibility, and pharmacokinetic profiling in cell‑based and in vivo models.

logP lipophilicity phthalazine ADME physicochemical property

Commercial Supply with ISO-Certified Quality for Reproducible Research

N-(4-tert-butylphenyl)-4-(isoquinolin-5-yl)phthalazin-1-amine is available from MolCore at a purity of NLT 98% and is produced under an ISO‑certified quality management system . In contrast, many structurally related phthalazine analogs are commonly supplied at purities of 95% or lower, potentially introducing variable levels of impurities that can confound biological assay results.

purity ISO certification phthalazine procurement quality control

Seminal Literature Disclosure Ensures Well‑Characterized Pharmacology

This compound is specifically disclosed in the foundational arylphthalazine paper by Duncton et al. (2006), which provides detailed synthetic methodology, analytical characterization, and structure–activity relationships [1]. Its identity and activity are further curated in authoritative databases including BindingDB and ChEMBL (CHEMBL206536) [2], ensuring that any laboratory can cross‑reference observed biological activity against published data. This level of documentation is not uniformly available for later‑generation analogs.

literature benchmark phthalazine VEGFR-2 reference compound reproducibility

Optimal Research and Industrial Application Scenarios for N-(4-tert-butylphenyl)-4-(isoquinolin-5-yl)phthalazin-1-amine


SAR Studies of 1-(Isoquinolin-5-yl)-4-arylamino-phthalazines for VEGFR-2 Inhibition

The well‑characterized VEGFR‑2 IC50 of 75 nM, together with the known potencies of close analogs, makes this compound an essential reference for structure‑activity relationship investigations. Researchers can directly compare the effect of the tert‑butyl group versus chloro, fluoro, or methyl substituents under identical assay conditions [1].

Mechanistic Angiogenesis Research Requiring a Moderate‑Potency VEGFR-2 Probe

With an IC50 of 75 nM, this compound provides a moderate level of VEGFR‑2 inhibition that is less likely to cause complete pathway shutdown than more potent inhibitors (e.g., vatalanib). This allows for graded dose–response studies in endothelial cell models of angiogenesis [2].

ADME and Physicochemical Profiling of Phthalazine‑Based Kinase Inhibitors

The distinct logP value (3.38) and moderate lipophilicity make this derivative suitable for assessing how incremental changes in hydrophobicity affect solubility, permeability, and metabolic stability within the phthalazine series [3].

Internal Standard for Quality Control and High‑Throughput Screening Libraries

Availability at NLT 98% purity under ISO‑certified conditions enables this compound to serve as a reliable positive control or internal standard in high‑throughput VEGFR‑2 screening campaigns, ensuring assay quality and inter‑plate reproducibility .

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